molecular formula C15H16Cl2N2O B2748861 (1R,5S)-N-(3,4-dichlorophenyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2309189-99-7

(1R,5S)-N-(3,4-dichlorophenyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2748861
CAS No.: 2309189-99-7
M. Wt: 311.21
InChI Key: PJWPCLPUTPLRGU-UHFFFAOYSA-N
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Description

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is a bicyclic structure with a nitrogen atom incorporated into one of the rings . This structure is a key component of many biologically active compounds, including the tropane alkaloids .


Chemical Reactions Analysis

One example of a reaction involving this type of structure is the asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system . This reaction afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound with this structure would depend on the specific substituents attached to the scaffold. For example, a related compound, rac-(1R,3S,5S)-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid, has a molecular weight of 255.3 g/mol and a formula of C13H21NO4 .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is a versatile structure that is found in many biologically active compounds . Continued research in this area is likely to lead to the development of new synthetic methods and potentially new pharmaceuticals .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O/c1-9-6-11-3-4-12(7-9)19(11)15(20)18-10-2-5-13(16)14(17)8-10/h2,5,8,11-12H,1,3-4,6-7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWPCLPUTPLRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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